molecular formula C18H18N2O3 B12507108 2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide

Katalognummer: B12507108
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: LHSMTENSDNQATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved by reacting an ortho-aminophenol with a suitable aldehyde or ketone.

    Acylation Reaction: The benzoxazine intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
  • 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide

Uniqueness

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide is unique due to the specific substitution pattern on the benzoxazine ring and the acetamide group. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-5-14(8-12)19-17(21)10-20-15-7-6-13(2)9-16(15)23-11-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)

InChI-Schlüssel

LHSMTENSDNQATC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.